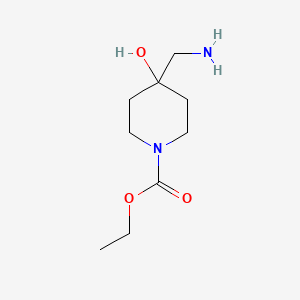

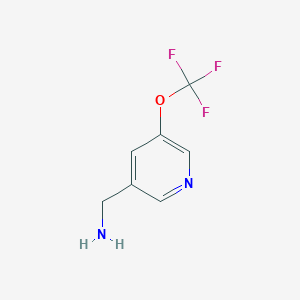

![molecular formula C10H13N3O B3210171 1-[(2-Aminophenyl)methyl]imidazolidin-2-one CAS No. 1062404-58-3](/img/structure/B3210171.png)

1-[(2-Aminophenyl)methyl]imidazolidin-2-one

Vue d'ensemble

Description

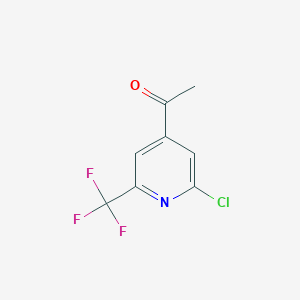

“1-[(2-Aminophenyl)methyl]imidazolidin-2-one” is a research chemical compound. It has a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol. Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a subject of continuous efforts to develop sustainable and more efficient protocols . The most common approaches to imidazolidin-2-one derivatives include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered imidazolidin-2-one ring attached to a phenyl group through a methylene bridge. The phenyl group is further substituted with an amino group.Chemical Reactions Analysis

Imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures . They are also useful as chiral auxiliaries for asymmetric transformations .Applications De Recherche Scientifique

Corrosion Inhibition

- Corrosion Inhibition Efficiency : Studies on imidazolidine derivatives have explored their effectiveness as corrosion inhibitors. Specifically, the electrochemical behavior of certain imidazolidine compounds has been evaluated, indicating their potential as effective corrosion inhibitors due to active sites facilitating coordination with metal surfaces (Cruz et al., 2004).

Synthesis and Stereoselectivity

- Stereoselective Reactions : The stereoselectivity of imidazolidin-4-one formation from reactions with alpha-aminoamide derivatives has been investigated, highlighting the role of intramolecular hydrogen bonds in influencing stereoselectivity (Ferraz et al., 2007).

- Catalyzed Hydroamination : Research into the catalyzed intermolecular hydroamination of 1-alkenes with substituted imidazolidin-2-ones by gold(I) complexes demonstrates the method's high yield and regioselectivity, offering an efficient approach to synthesize these compounds (Zhang et al., 2009).

Biological Activity and Drug Development

- Alpha 2-Adrenoceptor Agonists : Certain imidazolidin-2-yl)imino derivatives have shown selective alpha 2-adrenoceptor ligand activity, suggesting potential for medical applications, including as antihypertensive drugs (Sa̧czewski et al., 2008).

Synthetic Methodologies

- Pd-Catalyzed Carboamination : A novel synthetic strategy for preparing substituted imidazolidin-2-ones from N-allylamines via Pd-catalyzed carboamination has been described, showcasing an innovative approach to constructing these compounds with potential pharmacological properties (Fritz et al., 2006).

- Solid Phase Synthesis : An efficient, high-yielding solid-phase synthesis of a small library of imidazolidin-2-ones using gold catalysis has been developed, demonstrating the versatility of solid-phase synthesis in generating drug-like heterocycles (La-Venia et al., 2016).

Antimicrobial Activities

- Antibacterial and Antifungal Activities : New imidazolidin-2-one derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds showing significant antibacterial and antifungal properties, highlighting their potential as antimicrobial agents (Ammar et al., 2016).

Orientations Futures

The future directions for “1-[(2-Aminophenyl)methyl]imidazolidin-2-one” and related compounds likely involve further exploration of their synthesis, properties, and potential applications. Given their prevalence in pharmaceuticals and other biologically active compounds , there is potential for new discoveries and applications in these areas.

Propriétés

IUPAC Name |

1-[(2-aminophenyl)methyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-9-4-2-1-3-8(9)7-13-6-5-12-10(13)14/h1-4H,5-7,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWWNHWUJDMUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B3210128.png)

![2-Isopropyl-[1]naphthylamine](/img/structure/B3210154.png)